1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one

Lipophilicity LogP Drug-likeness

Addressing the need for metabolically stable building blocks in hit-to-lead optimization, 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one (CAS 1704065-66-6) offers a unique ortho-bromo, 4,5-difluoro pattern. - Intermediate LogP (2.08) and TPSA (54.45 Ų) provide balanced drug-like properties, reducing property optimization. - Ortho-bromo enables cross-coupling for diverse SAR; not accessible from para-bromo analogs. - 4,5-difluoro substitution resists CYP oxidation, enhancing microsomal stability. - 98% purity ensures consistent reactivity. Order now for reliable supply.

Molecular Formula C11H10BrF2NO3S
Molecular Weight 354.17 g/mol
CAS No. 1704065-66-6
Cat. No. B1447762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one
CAS1704065-66-6
Molecular FormulaC11H10BrF2NO3S
Molecular Weight354.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
InChIInChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2
InChIKeyUCCADJRXAOYPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one Chemical Profile


1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is a synthetic aryl sulfonyl piperidinone derivative characterized by a 2-bromo-4,5-difluorophenyl sulfonyl moiety attached to a piperidine ring bearing a ketone at the 4-position . This compound serves as a versatile building block in medicinal chemistry, with its halogenation pattern enabling both cross-coupling reactivity and potential metabolic stabilization. Commercial availability is demonstrated with a purity specification of 98% from established suppliers .

1 Ortho-bromo handle supports cross-coupling diversification workflows
2 4,5-Difluoro substitution supports metabolic stability research context
3 Piperidin-4-one core provides additional H-bond acceptor for target-engagement studies

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one Non-Interchangeability


The specific ortho-bromo, 4,5-difluoro substitution pattern on the phenyl ring and the ketone functionality on the piperidine core collectively impart a unique physicochemical fingerprint — including distinct lipophilicity, polar surface area, and hydrogen bonding capacity — that cannot be replicated by other halogenated or non-halogenated analogs. Generic substitution across this compound class without considering these quantifiable differences may lead to altered permeability, solubility, metabolic stability, and target-binding profiles, as demonstrated by comparative predicted property data below [1].

LogP 4-Methylpiperidine analog is significantly more lipophilic, which may shift permeability and solubility profiles
HBA Non-ketone analogs lack the additional H-bond acceptor, potentially limiting target-binding interaction studies
Regio Para-bromo analog offers different coupling geometry that may shift SAR outcomes

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one Comparative Evidence


Lipophilicity Balance for Permeability and Solubility

The target compound exhibits a predicted LogP of 2.08 , which is 1.86 log units lower than the 4-methylpiperidine analog (ACD/LogP = 3.94) [1] and 0.88 log units higher than the 4-bromophenyl analog lacking fluorine substituents (XLogP3 = 1.2) [2]. This intermediate lipophilicity is within the optimal range for oral bioavailability, unlike the excessively lipophilic 4-methylpiperidine analog (>3.5) and the more polar 4-bromophenyl analog.

Lipophilicity Balance
Reported
Predicted LogP = 2.08
4-Methylpiperidine analogACD/LogP 3.94
4-Bromophenyl analogXLogP3 1.2
Reported intermediate lipophilicity context, may support permeability-solubility balance assessment
Predicted values; experimental verification recommended
Lipophilicity LogP Drug-likeness Permeability

TPSA Profile for Absorption and Target Binding

The target compound has a calculated TPSA of 54.45 Ų , which is higher than the 4-methylpiperidine analog (46 Ų) [1] and lower than the 4-bromophenyl analog (62.8 Ų) [2]. An intermediate TPSA of 40–60 Ų is generally favorable for oral absorption and CNS penetration, positioning the target compound in a more balanced range than both comparators [3].

TPSA Profile
Reported
TPSA = 54.45 Ų
4-Methylpiperidine analog46 Ų
4-Bromophenyl analog62.8 Ų
Reported intermediate TPSA context, may support membrane permeability and absorption profiling
Computed values; class-level reference range 40–60 Ų
TPSA Membrane permeability Drug-likeness Absorption

Hydrogen Bond Acceptor Capacity for Target Engagement

The ketone oxygen at the 4-position of the piperidine ring in the target compound serves as an additional hydrogen bond acceptor (HBA). The target compound possesses 5 HBA (4 sulfonyl oxygens + 1 ketone oxygen), whereas the 4-methylpiperidine analog has only 3 HBA (sulfonyl oxygens only) [1] and the 4-bromophenyl analog has 4 HBA [2]. This additional HBA capacity can participate in interactions with biological targets that are not accessible to analogs lacking the ketone.

H-Bond Acceptor Count
Class-level
5 HBA (4 sulfonyl O + 1 ketone O)
4-Methylpiperidine analog3 HBA
4-Bromophenyl analog4 HBA
Additional HBA capacity may support expanded target-binding interaction studies
Structural inference from molecular formula
Hydrogen bonding Target binding Piperidinone Structure-activity relationship

Metabolic Stability via Fluorine Substitution

The 4,5-difluoro substitution on the phenyl ring blocks common cytochrome P450 (CYP) oxidation sites. Mono-fluorinated or non-fluorinated analogs (e.g., 4-bromophenyl analog) have unsubstituted positions that are susceptible to aromatic hydroxylation [1]. The dual fluorine atoms in the target compound are known to reduce oxidative metabolism at these positions, a strategy widely validated in drug design [1].

Metabolic Stability
Class-level
4,5-Difluoro blocks CYP oxidation sites
Class-level fluorination strategy may support metabolic stability research context
Qualitative inference; experimental metabolic stability data to verify
Metabolic stability CYP inhibition Fluorine effect Oxidative metabolism

Synthetic Versatility via Ortho-Bromo Handle

The ortho-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification of the phenyl ring [1]. Unlike the 4-bromophenyl analog, where the bromine is para to the sulfonyl group, the ortho position in the target compound offers a distinct regiochemical environment for coupling reactions, potentially leading to different product profiles [2].

Synthetic Versatility
Class-level
Ortho-bromo cross-coupling handle
Ortho-bromo regiochemistry enables diversification routes not accessible to para-substituted analogs
Reactivity inferred from general aryl bromide coupling chemistry
Cross-coupling Bromo handle Suzuki coupling Diversification

Biological Activity of Aryl Sulfonyl Piperidine Class

Patents disclose that aryl sulfonyl piperidine derivatives bearing substituted phenyl groups, including halogenated variants, exhibit activity as selective 5-HT2A receptor antagonists [1] and long-chain fatty acyl elongase (LCE) inhibitors [2], with therapeutic potential in CNS disorders and metabolic diseases, respectively. While the target compound itself has not been directly assayed in these models, its structural alignment with these pharmacophores suggests compatibility with these target classes [1][2].

Biological Target Class
Class-level
Aligns with 5-HT2A antagonist and LCE inhibitor pharmacophores
Class-level pharmacophore alignment supports screening evaluation for CNS and metabolic target panels
Patent-derived pharmacophore inference; no direct IC50/Ki data available
5-HT2A receptor LCE inhibition Prokineticin receptor Therapeutic potential

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one Application Scenarios


Hit-to-Lead Optimization with Balanced Properties

The intermediate LogP (2.08) [1] and TPSA (54.45 Ų) [1] of the target compound make it an attractive starting point for hit-to-lead programs where both permeability and solubility are critical. Unlike the highly lipophilic 4-methylpiperidine analog (LogP 3.94) or the excessively polar 4-bromophenyl analog (LogP 1.2), the target compound already resides in a drug-like property space, reducing the need for property optimization during lead development.

SAR Studies via Late-Stage Bromo Diversification

The ortho-bromo substituent serves as a synthetic handle for cross-coupling chemistry [2], enabling the systematic generation of diverse analogs for SAR studies. This regiochemical position (ortho) provides access to derivatives that cannot be obtained from the para-bromo analog, expanding the explorable chemical space in medicinal chemistry programs.

Metabolic Stability Assays with CYP Resistance

The 4,5-difluoro substitution pattern on the phenyl ring is expected to confer resistance to CYP-mediated oxidative metabolism at these positions [1]. This property is critically important for in vitro efficacy assays where metabolic degradation can confound results, particularly in hepatocyte or microsomal stability studies. Procurement of this compound is warranted for projects requiring compounds with enhanced metabolic stability over non-fluorinated analogs [3].

Drug Discovery for Serotonin Receptors and Fatty Acid Elongation

The compound aligns with pharmacophore models for 5-HT2A receptor antagonists [2] and LCE inhibitors [3], making it a suitable candidate for screening in CNS or metabolic disease pipelines. Its ketone functionality provides an additional hydrogen bond acceptor (not present in the methylpiperidine analog) that may form critical interactions with target proteins.

Application
Selection Property
Validation Focus
Hit-to-lead property profiling
Intermediate LogP and TPSA profile
Permeability-solubility balance assessment
Late-stage diversification SAR
Ortho-bromo cross-coupling handle
Regiochemical product profile verification
Metabolic stability research
4,5-Difluoro substitution pattern
CYP-mediated oxidation resistance profiling
CNS and metabolic target screening
Pharmacophore alignment with 5-HT2A and LCE targets
Target-binding assay context evaluation

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